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molecular formula C11H15NO2 B108570 tert-Butyl 4-aminobenzoate CAS No. 18144-47-3

tert-Butyl 4-aminobenzoate

Cat. No. B108570
M. Wt: 193.24 g/mol
InChI Key: KYORUZMJUKHKFS-UHFFFAOYSA-N
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Patent
US04730050

Procedure details

4-Aminobenzoic acid (5.0 g) was suspended in thionyl chloride (50 ml) and heated to a gentle reflux. After two hours the solution went completely clear, and so the reaction was allowed to cool and the thionyl chloride was removed under reduced pressure, the last traces by azeotrope with dichloromethane (3×50 ml). The resulting acid chloride was dissolved in more dichloromethane (50 ml) and a solution of t-butanol (15 ml) in dichloromethane (15 ml) was added to the stirred solution which was cooled in an ice bath. A solid white precipitate was formed--the hydrochloride salt of the title compound. This was isolated by evaporation of the dichloromethane, followed by suspension of the solid in ethyl acetate (100 ml) and filtration. The material was suspended in 10% aqueous sodium hydrogencarbonate solution (100 ml) and extracted into dichloromethane (3×100 ml). The organic layer was dried, filtered and evaporated to leave a pale cream solid (4.67 g, 66%), m.p. 106°-109° C. (lit. m.p. 109.5° C.) (R. Adams et al (1926) J. Amer. Chem. Soc., 48, 1758), the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>S(Cl)(Cl)=O>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:5]([CH3:9])([CH3:6])[CH3:4])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting acid chloride was dissolved in more dichloromethane (50 ml)
ADDITION
Type
ADDITION
Details
a solution of t-butanol (15 ml) in dichloromethane (15 ml) was added to the stirred solution which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A solid white precipitate was formed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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